VU0071063

Beschreibung

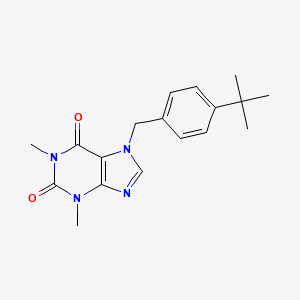

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[(4-tert-butylphenyl)methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-18(2,3)13-8-6-12(7-9-13)10-22-11-19-15-14(22)16(23)21(5)17(24)20(15)4/h6-9,11H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZAIHKQJBMYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism of Action of VU0071063: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0071063 is a novel small molecule that acts as a potent and specific opener of the ATP-sensitive potassium (KATP) channel subtype Kir6.2/SUR1. Its primary mechanism of action involves direct activation of these channels, leading to membrane hyperpolarization and subsequent inhibition of cellular excitability. This technical guide provides an in-depth analysis of the molecular mechanism, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways associated with this compound.

Core Mechanism of Action: Kir6.2/SUR1 Channel Activation

This compound functions as a direct activator of the Kir6.2/SUR1 KATP channel complex.[1][2] These channels are hetero-octameric assemblies of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. In pancreatic β-cells, KATP channels are crucial regulators of glucose-stimulated insulin secretion (GSIS).

Under basal glucose conditions, these channels are open, maintaining a hyperpolarized membrane potential. An increase in intracellular ATP, resulting from glucose metabolism, triggers the closure of KATP channels. This leads to membrane depolarization, activation of voltage-dependent calcium channels (VDCCs), and subsequent influx of Ca2+, which is the primary trigger for insulin exocytosis.

This compound bypasses this metabolic regulation by directly binding to the Kir6.2/SUR1 channel complex, forcing it into an open conformation even in the presence of high glucose and elevated ATP. This leads to a sustained K+ efflux, clamping the membrane potential at a hyperpolarized state and thereby inhibiting insulin secretion.[1][2]

Notably, this compound exhibits high specificity for the Kir6.2/SUR1 isoform, with no significant activity on the Kir6.1/SUR2B channels predominantly found in vascular smooth muscle.[1] This selectivity profile makes it a more targeted tool for studying pancreatic and neuronal KATP channel function compared to less specific openers like diazoxide.

While the primary mechanism is well-established, some studies have suggested potential KATP channel-independent effects of this compound at higher concentrations. These off-target effects may involve interference with mitochondrial metabolism, as evidenced by observations of mitochondrial membrane depolarization in SUR1 knockout models.

Quantitative Pharmacological Data

The following table summarizes the key in vitro potency and efficacy parameters of this compound.

| Parameter | Value | Assay System | Reference |

| EC50 | 7 µM | Heterologously expressed Kir6.2/SUR1 channels | |

| EC50 | 7.44 µM | Thallium flux assay in cells expressing Kir6.2/SUR1 | |

| Concentration for significant [Ca2+]c reduction | 30 µM | Human congenital hyperinsulinism islet cell clusters |

Signaling and Experimental Workflow Diagrams

Signaling Pathway of this compound in Pancreatic β-Cells

Caption: Signaling pathway of this compound in pancreatic β-cells.

Experimental Workflow for Thallium Flux Assay

Caption: Workflow for the thallium flux assay.

Detailed Experimental Protocols

Patch-Clamp Electrophysiology

This protocol is adapted from studies on heterologously expressed Kir6.2/SUR1 channels in T-Rex-HEK-293 cells.

-

Cell Culture: T-Rex-HEK-293 cells stably expressing Kir6.2/SUR1 are cultured in standard DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics. Channel expression is induced with tetracycline 24-48 hours prior to the experiment.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

-

Solutions:

-

External Solution (in mM): 140 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with KOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH. For perforated patch, amphotericin B (240 µg/mL) is included in the internal solution. Fluoride-free internal solutions are preferred to observe this compound-mediated activation.

-

-

Voltage-Clamp Protocol:

-

Establish a whole-cell recording configuration.

-

Hold the cell at a membrane potential of -75 mV.

-

Apply a voltage step to -120 mV for 200 ms, followed by a ramp to +120 mV over 2 seconds. This protocol is repeated every 20 seconds.

-

Establish a stable baseline current.

-

Perfuse the cell with the external solution containing this compound at various concentrations.

-

Record the resulting increase in outward current.

-

Thallium Flux Assay

This is a fluorescence-based assay to measure K+ channel activity in a high-throughput format.

-

Cell Plating: Seed cells expressing Kir6.2/SUR1 in 384-well, black-walled, clear-bottom plates coated with Poly-D-Lysine.

-

Dye Loading:

-

Remove the culture medium.

-

Load the cells with a thallium-sensitive fluorescent dye (e.g., from the FluxOR™ Potassium Ion Channel Assay Kit) in a chloride-free buffer containing probenecid to prevent dye extrusion.

-

Incubate at room temperature for 60-90 minutes in the dark.

-

Wash the cells with dye-free assay buffer to remove extracellular dye.

-

-

Assay Procedure:

-

Add this compound or control compounds to the wells and incubate for a specified period (e.g., 10-30 minutes).

-

Place the plate in a fluorescence plate reader (e.g., FlexStation® II 384).

-

Measure baseline fluorescence for 10-30 seconds.

-

Add a stimulus buffer containing thallium sulfate (e.g., final concentration of 2.0 mM Tl+) and a low concentration of potassium sulfate (e.g., final concentration of 10 mM K+).

-

Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for 1-3 minutes.

-

-

Data Analysis: The rate of fluorescence increase is proportional to the thallium influx through open K+ channels. The EC50 of this compound is determined by plotting the rate of thallium flux against the compound concentration.

Intracellular Calcium Imaging in Pancreatic Islets

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to glucose and this compound.

-

Islet Isolation and Culture: Isolate pancreatic islets from mice using collagenase digestion. Culture the islets overnight in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.

-

Dye Loading:

-

Incubate the islets with the calcium-sensitive dye Fluo-4 AM (e.g., 2-5 µM) in a Krebs-Ringer bicarbonate (KRB) solution containing a low glucose concentration (e.g., 2.5 mM) for 45-60 minutes at 37°C.

-

The KRB solution composition (in mM) is typically: 128 NaCl, 5 KCl, 2.7 CaCl2, 1.2 MgSO4, 1 Na2HPO4, 1.2 KH2PO4, 5 NaHCO3, 10 HEPES, and 0.1% BSA, pH 7.4.

-

Wash the islets with dye-free, low-glucose KRB solution for 15 minutes.

-

-

Imaging Protocol:

-

Place the islets in an imaging chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Perfuse the islets with low-glucose KRB solution to establish a baseline fluorescence.

-

Switch to a high-glucose KRB solution (e.g., 15-20 mM) to stimulate an increase in [Ca2+]i.

-

After the glucose-stimulated calcium response, introduce this compound in the high-glucose KRB solution.

-

Record the change in fluorescence intensity over time. A decrease in fluorescence indicates a reduction in [Ca2+]i due to membrane hyperpolarization.

-

At the end of the experiment, perfuse with a high-potassium solution (e.g., 30 mM KCl) to depolarize the cells and confirm their viability.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay directly measures the effect of this compound on insulin release from pancreatic islets.

-

Islet Preparation: Use isolated pancreatic islets as described for calcium imaging.

-

Static Incubation Protocol:

-

Pre-incubate size-matched groups of islets (e.g., 10-20 islets per group) in KRB solution with low glucose (e.g., 2.8 mM) for 1 hour at 37°C.

-

Replace the pre-incubation buffer with fresh low-glucose KRB and incubate for 1 hour. Collect the supernatant for basal insulin measurement.

-

Replace the buffer with high-glucose KRB (e.g., 16.7 mM) and incubate for 1 hour. Collect the supernatant for stimulated insulin measurement.

-

To test the effect of this compound, perform an additional incubation with high-glucose KRB containing the compound.

-

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Normalize the insulin secretion to the number of islets or total protein/DNA content. Compare the insulin secretion in the presence and absence of this compound under high-glucose conditions.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of Kir6.2/SUR1 KATP channels in various physiological and pathophysiological processes. Its mechanism of action as a potent and specific channel opener is well-characterized through a variety of in vitro and in vivo experimental approaches. The detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of insulin secretion, neuronal excitability, and related disorders. The high specificity of this compound for the pancreatic and neuronal KATP channel isoform makes it a superior probe compared to older, less selective compounds. However, researchers should remain mindful of potential off-target effects at higher concentrations.

References

VU0071063: A Selective Kir6.2/SUR1 Opener for Pancreatic Beta-Cell Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VU0071063 is a potent and selective small-molecule opener of the Kir6.2/SUR1 ATP-sensitive potassium (KATP) channel.[1][2] This channel subtype is predominantly expressed in pancreatic β-cells and specific neurons in the brain, where it plays a crucial role in coupling cellular metabolism to electrical excitability.[3][4] By selectively activating Kir6.2/SUR1 channels, this compound induces membrane hyperpolarization, leading to the inhibition of glucose-stimulated insulin secretion.[1] Its high selectivity for the pancreatic β-cell KATP channel over the vascular (Kir6.1/SUR2B) and cardiac (Kir6.2/SUR2A) isoforms minimizes the off-target cardiovascular effects associated with less selective KATP channel openers like diazoxide. These properties make this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir6.2/SUR1 channels and for exploring their therapeutic potential in conditions such as hyperinsulinism. This guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization.

Mechanism of Action

The Kir6.2/SUR1 channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. In pancreatic β-cells, the intracellular ATP/ADP ratio governs the activity of this channel. High glucose metabolism increases intracellular ATP, which binds to the Kir6.2 subunit, causing the channel to close. This closure leads to membrane depolarization, the opening of voltage-dependent calcium channels (VDCCs), and subsequent influx of Ca2+, which triggers the exocytosis of insulin-containing granules.

This compound acts as a direct opener of the Kir6.2/SUR1 channel. By binding to the channel complex, it stabilizes the open conformation, leading to K+ efflux and membrane hyperpolarization. This hyperpolarized state prevents the opening of VDCCs, thereby inhibiting glucose-stimulated Ca2+ entry and insulin secretion. The effects of this compound can be reversed by the sulfonylurea tolbutamide, which acts as a Kir6.2/SUR1 channel blocker.

Below is a diagram illustrating the signaling pathway of insulin secretion and the action of this compound.

Caption: Signaling pathway of glucose-stimulated insulin secretion and the modulatory effect of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Channel Subtype | Assay Type | Parameter | Value | Reference |

| Kir6.2/SUR1 | Thallium Flux | EC50 | 7.44 µM | |

| Kir6.1/SUR2B | Thallium Flux | Activity | No effect | |

| Kir6.2/SUR2A | Patch Clamp | Activity | No effect | |

| Kv2.1 | Patch Clamp | Activity | No effect |

Table 2: In Vitro and In Vivo Effects of this compound

| Experimental Model | Treatment | Effect | Reference |

| Isolated Mouse Islets | 10 µM this compound | Inhibition of glucose-stimulated insulin secretion | |

| Isolated Mouse Islets | 0-20 µM this compound | Dose-dependent hyperpolarization of β-cell membrane | |

| Male C57BL/6 Mice | 50 mg/kg this compound (i.p.) | Significant increase in blood glucose at 60 minutes |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Thallium Flux Assay for KATP Channel Activity

This assay is a high-throughput method to assess the activity of potassium channels. Thallium ions (Tl+) pass through open potassium channels and can be detected by a Tl+-sensitive fluorescent dye.

Experimental Workflow:

Caption: Workflow for the thallium flux assay to measure Kir6.2/SUR1 channel activation.

Detailed Methodology:

-

Cell Culture: HEK-293 cells stably expressing the Kir6.2 and SUR1 subunits are cultured in appropriate media.

-

Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature in the dark.

-

Compound Addition: The loading buffer is removed, and cells are incubated with a buffer containing varying concentrations of this compound or control compounds (e.g., diazoxide, pinacidil, DMSO).

-

Thallium Stimulation: The plate is placed in a fluorescence plate reader. A stimulus buffer containing thallium sulfate is added to each well to initiate the flux.

-

Data Acquisition: Fluorescence intensity is measured kinetically for several minutes.

-

Data Analysis: The rate of fluorescence increase is proportional to the number of open potassium channels. The data are normalized to positive and negative controls, and concentration-response curves are fitted to a sigmoidal dose-response equation to determine EC50 values.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in whole-cell or excised-patch configurations.

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp electrophysiology to characterize this compound's effect on Kir6.2/SUR1 currents.

Detailed Methodology:

-

Cell Preparation: Transfected HEK-293 cells or isolated primary pancreatic β-cells are plated on glass coverslips.

-

Recording Solutions: The extracellular (bath) solution and intracellular (pipette) solution are prepared with appropriate ionic compositions to isolate potassium currents. The pipette solution typically contains a low concentration of ATP to maintain a basal level of channel inhibition.

-

Patching: A glass micropipette with a resistance of 2-5 MΩ is brought into contact with a cell. A giga-ohm seal is formed by applying gentle suction.

-

Whole-Cell Configuration: The membrane patch is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell.

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -70 mV), and voltage steps or ramps are applied to elicit channel currents.

-

Compound Application: this compound is applied to the bath via a perfusion system.

-

Data Acquisition and Analysis: Currents are recorded and analyzed to determine the effect of this compound on current amplitude and kinetics.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin secreted from isolated pancreatic islets in response to different glucose concentrations.

Detailed Methodology:

-

Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islet Culture: Isolated islets are cultured overnight in a humidified incubator.

-

Pre-incubation: Islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

-

Stimulation: Islets are then incubated in KRB buffer with either a low (2.8 mM) or high (16.7 mM) glucose concentration, in the presence or absence of this compound, for a defined period (e.g., 60 minutes).

-

Sample Collection: At the end of the incubation, the supernatant is collected to measure secreted insulin. The islets are lysed to measure total insulin content.

-

Insulin Measurement: Insulin concentrations in the supernatant and islet lysates are determined using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Secreted insulin is typically expressed as a percentage of total insulin content.

In Vivo Glucose Tolerance Test in Mice

This test assesses the ability of an animal to clear a glucose load from the blood, providing an indirect measure of insulin secretion and action.

Detailed Methodology:

-

Animal Acclimatization: Male C57BL/6 mice are acclimatized for at least one week before the experiment.

-

Fasting: Mice are fasted for 6-16 hours with free access to water.

-

Drug Administration: this compound (e.g., 50 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

-

Baseline Blood Glucose: A baseline blood sample is taken from the tail vein, and blood glucose is measured using a glucometer.

-

Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage or i.p. injection.

-

Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance.

Conclusion

This compound is a highly selective and potent opener of the pancreatic β-cell KATP channel, Kir6.2/SUR1. Its specificity provides a significant advantage over less selective compounds for in vitro and in vivo studies of β-cell physiology and pathophysiology. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to investigate the intricate mechanisms of insulin secretion and to explore novel therapeutic strategies for disorders of glucose homeostasis.

References

Structure-Activity Relationship of VU0071063: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0071063 is a selective and potent small-molecule opener of the ATP-sensitive potassium (KATP) channel subtype Kir6.2/SUR1.[1][2] These channels are predominantly expressed in pancreatic β-cells and play a crucial role in glucose homeostasis by linking cellular metabolism to electrical excitability. By activating these channels, this compound hyperpolarizes the β-cell membrane, leading to an inhibition of glucose-stimulated insulin secretion.[1][2] This property makes this compound and its analogs promising tools for studying β-cell physiology and potential therapeutic agents for conditions characterized by excessive insulin release, such as congenital hyperinsulinism.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features required for its biological activity. It also includes detailed experimental protocols for the synthesis and biological evaluation of this compound class and visual diagrams of the relevant signaling pathways and experimental workflows.

Core Structure and SAR Summary

This compound is a xanthine derivative, with the chemical name 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.[2] The core structure consists of a 1,3-dimethylxanthine scaffold, which is essential for its activity. Medicinal chemistry efforts have identified that the substitution at the 7-position of the xanthine ring is a critical determinant of potency and selectivity.

The general structure-activity relationships for the this compound series can be summarized as follows:

-

1,3-Dimethylxanthine Core: This bicyclic system is a crucial component of the pharmacophore. Theophylline (1,3-dimethylxanthine) itself shows no activity, indicating that the substituent at the 7-position is essential for Kir6.2/SUR1 channel opening.

-

7-Position Linker and Aromatic Group: A benzyl group at the 7-position is optimal. The nature and substitution pattern of this aromatic ring significantly impact potency.

-

Substitution on the Benzyl Ring: The position and nature of the substituent on the benzyl ring are highly sensitive. A tert-butyl group at the 4-position of the benzyl ring, as seen in this compound, has been found to be optimal for potency.

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative SAR data for this compound and its analogs, highlighting the impact of substitutions on the benzyl ring on the activation of Kir6.2/SUR1 channels. The activity was determined using a thallium flux assay in HEK-293 cells expressing Kir6.2/SUR1.

| Compound | Substitution on Benzyl Ring | EC50 (µM) | Maximum Effect (% of this compound) |

| This compound | 4-tert-butyl | 7 | 100 |

| 3a | 3-tert-butyl | 21 | 50 |

| 3b | 2-tert-butyl | >30 | Inactive |

Data sourced from: Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound.

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of the Kir6.2/SUR1 channel. Its binding to the channel increases the probability of the channel being in an open state, leading to an efflux of potassium ions from the pancreatic β-cell. This hyperpolarizes the cell membrane, which in turn inhibits the opening of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration prevents the fusion of insulin-containing granules with the cell membrane, thereby inhibiting insulin secretion.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the N-alkylation of 1,3-dimethylxanthine with 4-(tert-butyl)benzyl bromide.

Materials:

-

1,3-Dimethylxanthine (Theophylline)

-

4-(tert-Butyl)benzyl bromide

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 1,3-dimethylxanthine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-(tert-butyl)benzyl bromide (1.1 eq) to the reaction mixture.

-

Stir the reaction at 60°C for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Biological Evaluation

This assay is a high-throughput method to measure the activity of potassium channels. Thallium ions (Tl+) are used as a surrogate for K+ and their influx into the cells is detected by a Tl+-sensitive fluorescent dye.

Materials:

-

HEK-293 cells stably expressing Kir6.2 and SUR1

-

FluxOR™ Thallium Detection Kit (or similar)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Stimulus buffer (assay buffer containing a defined concentration of Tl2SO4)

-

Test compounds (e.g., this compound and analogs) dissolved in DMSO

-

384-well black-walled, clear-bottom microplates

Procedure:

-

Cell Plating: Plate the HEK-293-Kir6.2/SUR1 cells in 384-well plates and grow to confluence.

-

Dye Loading: Remove the culture medium and add the fluorescent dye loading buffer to each well. Incubate for 1 hour at room temperature.

-

Compound Addition: After incubation, wash the cells with assay buffer. Add the test compounds at various concentrations to the wells.

-

Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add the thallium-containing stimulus buffer. Immediately begin kinetic reading of fluorescence intensity over time.

-

Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx. Plot the rate of Tl+ flux against the compound concentration to determine the EC50 value.

This technique allows for the direct measurement of ion channel activity in the cell membrane.

Materials:

-

HEK-293 cells expressing Kir6.2/SUR1

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, pH 7.2)

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose, pH 7.4)

-

Test compounds

Procedure:

-

Cell Preparation: Plate cells on glass coverslips for recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Patch Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane (cell-attached configuration).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell interior.

-

Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and record the whole-cell currents.

-

Compound Application: Perfuse the bath with the extracellular solution containing the test compound and record the change in current.

-

Data Analysis: Measure the amplitude of the current elicited by the compound to determine its effect on channel activity.

This assay measures the ability of a compound to inhibit insulin secretion from pancreatic islets in response to glucose.

Materials:

-

Isolated pancreatic islets (e.g., from mice)

-

Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)

-

KRB buffer with high glucose (e.g., 16.7 mM)

-

Test compounds

-

Insulin ELISA kit

Procedure:

-

Islet Preparation: Isolate pancreatic islets and allow them to recover overnight in culture.

-

Pre-incubation: Pre-incubate groups of islets in KRB buffer with low glucose for 1 hour.

-

Incubation: Incubate the islets with:

-

Low glucose KRB buffer (basal secretion)

-

High glucose KRB buffer (stimulated secretion)

-

High glucose KRB buffer + test compound

-

-

Sample Collection: After a 1-hour incubation, collect the supernatant from each group.

-

Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.

-

Data Analysis: Compare the amount of insulin secreted in the presence of the test compound to the stimulated control to determine the percent inhibition.

Conclusion

The structure-activity relationship of this compound highlights the importance of the 7-(4-(tert-butyl)benzyl) substituent on the 1,3-dimethylxanthine core for potent and selective activation of the Kir6.2/SUR1 KATP channel. The provided experimental protocols offer a framework for the synthesis and comprehensive biological evaluation of this compound and its analogs, facilitating further research into this important class of ion channel modulators. The continued exploration of the SAR of this scaffold may lead to the development of novel therapeutic agents for the treatment of hyperinsulinemic disorders.

References

- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of VU0071063: A Technical Guide for Drug Development Professionals

An In-depth Whitepaper on the Potent and Selective K-ATP Channel Opener

Introduction

Glucose homeostasis is intricately regulated by the secretion of insulin from pancreatic β-cells. This process is governed by the activity of ATP-sensitive potassium (K-ATP) channels, which couple the cell's metabolic state to its electrical excitability. Dysregulation of this pathway can lead to conditions such as congenital hyperinsulinism (CHI), a disorder characterized by excessive insulin secretion and severe hypoglycemia. The primary treatment for CHI, diazoxide, effectively opens K-ATP channels to suppress insulin release but is hampered by a lack of specificity, leading to off-target effects on vascular K-ATP channels.

This guide details the discovery, synthesis, and characterization of VU0071063, a novel xanthine derivative identified as a potent, selective, and brain-penetrant opener of the pancreatic Kir6.2/SUR1 K-ATP channel. This compound represents a significant advancement, offering a valuable chemical probe for studying the therapeutic potential of Kir6.2/SUR1 activation and a promising scaffold for the development of next-generation therapies for hyperinsulinism.[1]

Discovery via High-Throughput Screening

This compound was identified through a high-throughput screening (HTS) campaign aimed at discovering novel activators of the Kir6.2/SUR1 channel. The screening utilized a fluorescence-based thallium (Tl+) flux assay in a cell line stably expressing the human Kir6.2/SUR1 channel subunits. This assay leverages the permeability of potassium channels to thallium ions; an influx of Tl+ into the cell through open channels leads to an increase in fluorescence of a Tl+-sensitive dye, providing a robust measure of channel activation. A novel scaffold was identified from this screen, which then underwent extensive medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties, ultimately yielding this compound.[1]

Synthesis of this compound

This compound, chemically named 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, is a derivative of theophylline (1,3-dimethylxanthine). While the specific reaction conditions from the primary literature are not detailed, a plausible and efficient synthesis can be achieved through the direct N-alkylation of theophylline at the N7 position, a common method for preparing such derivatives.

References

VU0071063: A Potent and Selective Tool for Probing Pancreatic Beta-Cell Physiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU0071063 is a novel xanthine derivative that acts as a potent and selective activator of the ATP-sensitive potassium (KATP) channels found in pancreatic beta-cells. Specifically, it targets the Kir6.2/SUR1 subtype of these channels. This selectivity makes this compound an invaluable pharmacological tool for the detailed investigation of beta-cell electrophysiology, insulin secretion pathways, and the overall regulation of glucose homeostasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its effects and the methodologies used to study them.

Mechanism of Action

This compound directly activates the Kir6.2/SUR1 KATP channels located in the plasma membrane of pancreatic beta-cells.[1][2] In the resting state at low glucose levels, these channels are typically open, maintaining a hyperpolarized membrane potential and preventing insulin secretion. When blood glucose levels rise, glucose is transported into the beta-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This increase in ATP triggers the closure of KATP channels, causing membrane depolarization. The depolarization, in turn, opens voltage-dependent calcium channels (VDCCs), leading to an influx of Ca2+ which is the primary trigger for the exocytosis of insulin-containing granules.

This compound overrides this glucose-sensing mechanism by directly binding to and opening the Kir6.2/SUR1 channels, even in the presence of high glucose concentrations that would normally cause them to close.[1][2] This activation of KATP channels leads to membrane hyperpolarization or prevents depolarization, thereby inhibiting the opening of VDCCs and subsequent Ca2+ influx. The ultimate effect is the potent inhibition of glucose-stimulated insulin secretion.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity based on published research.

| Parameter | Value | Channel/Cell Type | Assay | Reference |

| EC50 for Kir6.2/SUR1 Activation | ~7 µM | Recombinantly expressed Kir6.2/SUR1 | Thallium Flux Assay | [2] |

| Concentration for Inhibition of Glucose-Stimulated Ca2+ Influx | 10 µM | Isolated Mouse Pancreatic Beta-Cells | Fura-2 Calcium Imaging | |

| Selectivity | No significant activation | Kir6.2/SUR2A, Kir6.1/SUR2A, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, Kv2.1 | Whole-Cell Patch Clamp | |

| Effect on Kv2.1 Current | ~10% inhibition | Recombinantly expressed Kv2.1 | Whole-Cell Patch Clamp |

Experimental Protocols

Thallium Flux Assay for KATP Channel Activation

This assay is a high-throughput method to assess the activity of KATP channels by measuring the influx of thallium (Tl+), a surrogate for K+, through open channels.

Materials:

-

HEK293 cells stably expressing Kir6.2/SUR1

-

Black, clear-bottom 384-well microplates

-

FluxOR™ Thallium Detection Kit (or equivalent)

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Stimulant Buffer: Assay Buffer containing thallium sulfate

-

This compound stock solution in DMSO

-

Positive control (e.g., Diazoxide)

-

Negative control (e.g., Glibenclamide)

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed HEK293-Kir6.2/SUR1 cells into 384-well plates at a density that allows for a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading: Aspirate the culture medium and add the FluxOR™ dye loading buffer to each well. Incubate for 60-90 minutes at room temperature, protected from light.

-

Compound Addition: Prepare serial dilutions of this compound and control compounds in Assay Buffer. Add the compound solutions to the wells and incubate for 10-15 minutes.

-

Thallium Flux Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Simultaneously add the Stimulant Buffer to all wells and immediately begin kinetic fluorescence measurements (e.g., excitation ~490 nm, emission ~525 nm). Record data for 60-120 seconds.

-

Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx. Calculate the initial rate of flux for each well. Normalize the data to positive and negative controls and fit the concentration-response data to a four-parameter logistic equation to determine the EC50.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual cells, providing detailed information about the effects of this compound on KATP channel activity.

Materials:

-

Isolated pancreatic beta-cells or HEK293 cells expressing Kir6.2/SUR1

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 0.1 Na-ATP, pH 7.2 with KOH.

-

This compound solution in extracellular buffer.

Procedure:

-

Cell Preparation: Plate isolated beta-cells or transfected HEK293 cells onto glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Recording:

-

Mount the coverslip in the recording chamber and perfuse with extracellular solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

-

Apply voltage ramps or steps to elicit channel currents.

-

-

Compound Application: Perfuse the recording chamber with the extracellular solution containing this compound at the desired concentration.

-

Data Acquisition and Analysis: Record the changes in whole-cell current in response to this compound. Analyze the current-voltage (I-V) relationship and the magnitude of the current activation.

Fura-2 Calcium Imaging

This method is used to measure changes in intracellular free calcium concentration ([Ca2+]i) in response to glucose stimulation and the application of this compound.

Materials:

-

Isolated pancreatic islets or dispersed beta-cells

-

Fura-2 AM (cell-permeant calcium indicator)

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2 mM and 14 mM)

-

Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

-

This compound stock solution in DMSO.

Procedure:

-

Islet/Cell Loading: Incubate isolated islets or dispersed beta-cells with Fura-2 AM (typically 1-5 µM) in low-glucose KRB for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh low-glucose KRB to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

-

Imaging:

-

Mount the coverslip with the loaded cells in a perfusion chamber on the microscope stage.

-

Perfuse with low-glucose (2 mM) KRB to establish a baseline [Ca2+]i.

-

Switch to high-glucose (14 mM) KRB to stimulate Ca2+ influx.

-

While in high-glucose, perfuse with high-glucose KRB containing this compound (e.g., 10 µM).

-

A final perfusion with high-glucose KRB can be performed to assess washout of the compound.

-

-

Data Acquisition and Analysis: Acquire fluorescence images at both 340 nm and 380 nm excitation wavelengths. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Plot the ratio over time to visualize the dynamic changes in [Ca2+]i in response to the different conditions.

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound action in pancreatic beta-cells.

Caption: Experimental workflows for studying this compound.

Conclusion

This compound serves as a highly effective and selective pharmacological tool for the study of pancreatic beta-cell physiology. Its specific activation of the Kir6.2/SUR1 KATP channel allows for the precise dissection of the roles of this channel in beta-cell excitability and insulin secretion. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their investigations into the fundamental mechanisms of glucose homeostasis and the pathophysiology of diabetes.

References

An In-depth Technical Guide to Investigating Kir6.2/SUR1 Channels in the Brain with VU0071063

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of VU0071063, a potent and selective opener of the Kir6.2/SUR1 ATP-sensitive potassium (K-ATP) channels, for investigating their function in the brain. Kir6.2/SUR1 channels are crucial regulators of neuronal excitability and are implicated in various neurological processes and disease states.[1][2] this compound serves as a valuable pharmacological tool to probe the physiological and pathological roles of these channels.[3] This document details the mechanism of action of this compound, presents quantitative data on its activity, provides detailed experimental protocols for its use in brain tissue, and illustrates key signaling pathways and workflows.

Introduction to this compound and Kir6.2/SUR1 Channels

ATP-sensitive potassium (K-ATP) channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. The Kir6.2/SUR1 isoform is predominantly expressed in pancreatic β-cells and neurons in the brain. These channels act as metabolic sensors, linking the cell's energetic state to its electrical activity. In neurons, the opening of Kir6.2/SUR1 channels leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability.

This compound is a xanthine derivative identified as a specific and potent opener of Kir6.2/SUR1 channels. It exhibits favorable pharmacokinetic properties for in vivo studies and is brain penetrant, making it a suitable probe for central nervous system research. Unlike the less specific K-ATP channel opener diazoxide, this compound shows high selectivity for SUR1-containing channels over those containing SUR2 subunits, which are prevalent in vascular and cardiac muscle.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound and related compounds from various in vitro assays.

Table 1: Potency of this compound and Diazoxide on Kir6.2/SUR1 Channels

| Compound | Assay Type | Cell Line | EC50 (µM) | 95% Confidence Interval (µM) |

| This compound | Thallium Flux | HEK-293 | 7.44 | 6.98–7.90 |

| Diazoxide | Thallium Flux | HEK-293 | 78.42 | 74.13–83.20 |

Data extracted from Kharade et al. (2019).

Table 2: Selectivity of this compound for SUR1- over SUR2-containing K-ATP Channels

| Channel Composition | Compound | Effect | Concentration |

| Kir6.2/SUR1 | This compound | Activation | EC50 = 7.44 µM |

| Kir6.1/SUR2B | This compound | No effect | Up to 100 µM |

| Kir6.2/SUR2A | This compound | No effect | Up to 150 µM |

| Kir6.1/SUR2A | This compound | No effect | Not specified |

Data compiled from Kharade et al. (2019) and other supporting studies.

Signaling Pathways and Mechanisms

The activity of Kir6.2/SUR1 channels is intricately regulated by intracellular nucleotides and pharmacological agents. The following diagram illustrates the signaling pathway leading to the opening of these channels and the mechanism of action of this compound.

Caption: Signaling pathway of Kir6.2/SUR1 channel modulation.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study Kir6.2/SUR1 channels in the brain.

Brain Slice Electrophysiology

This protocol details the preparation of acute brain slices and subsequent whole-cell patch-clamp recording to measure the effects of this compound on neuronal activity.

Experimental Workflow Diagram

Caption: Workflow for brain slice electrophysiology experiment.

Materials:

-

Artificial Cerebrospinal Fluid (aCSF) for Slicing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 1 MgCl2, 2 CaCl2. Continuously bubble with carbogen (95% O2 / 5% CO2).

-

aCSF for Recording: Same as slicing aCSF.

-

Intracellular Solution (in mM): 115 Potassium gluconate, 20 KCl, 10 HEPES, 2 MgATP, 0.3 NaGTP, 10 Sodium phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm with sucrose.

-

This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

-

Animal Anesthesia and Perfusion: Anesthetize the rodent using an approved method (e.g., isoflurane inhalation). Perform transcardial perfusion with ice-cold, carbogen-gassed slicing aCSF until the liver is cleared of blood.

-

Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. Cut coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest using a vibratome.

-

Slice Recovery: Transfer the slices to a holding chamber with aCSF at 32-34°C, continuously bubbled with carbogen, for at least 1 hour to allow for recovery.

-

Recording Setup: Place a single slice in the recording chamber on an upright microscope and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min) at physiological temperature (32-34°C).

-

Whole-Cell Patch Clamp: Under visual guidance, approach a neuron in the region of interest with a glass micropipette (4-7 MΩ) filled with intracellular solution. Establish a gigaseal and then rupture the membrane to obtain the whole-cell configuration.

-

Data Acquisition: Record baseline neuronal activity in current-clamp mode, noting the resting membrane potential and any spontaneous action potential firing.

-

This compound Application: Prepare the desired final concentration of this compound in aCSF and bath-apply it to the slice.

-

Record Effects: Continuously record the membrane potential and firing rate during and after the application of this compound to observe its effects on neuronal excitability.

-

Data Analysis: Analyze the changes in resting membrane potential, input resistance, and action potential firing frequency before and after this compound application.

Thallium Flux Assay in a Heterologous Expression System

This assay provides a high-throughput method to measure the activity of Kir6.2/SUR1 channels in a controlled cellular environment. It relies on the principle that K-ATP channels are permeable to thallium ions (Tl+), and the influx of Tl+ can be detected by a Tl+-sensitive fluorescent dye.

Experimental Workflow Diagram

Caption: Workflow for the thallium flux assay.

Materials:

-

HEK-293 cells stably expressing human Kir6.2 and SUR1.

-

Black-walled, clear-bottom 384-well microplates.

-

Thallium flux assay kit (containing Tl+-sensitive dye and stimulus buffer).

-

This compound stock solution.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution).

Procedure:

-

Cell Plating: Seed the Kir6.2/SUR1-expressing HEK-293 cells into 384-well plates and culture overnight to form a confluent monolayer.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the Tl+-sensitive fluorescent dye according to the manufacturer's instructions (typically 60-90 minutes at room temperature).

-

Compound Application: Prepare serial dilutions of this compound in assay buffer. Add the different concentrations of this compound to the wells and incubate for 10-20 minutes.

-

Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Initiate the reading and, after a short baseline measurement, inject the Tl+ stimulus buffer into each well.

-

Data Acquisition: Record the fluorescence intensity over time. The influx of Tl+ through open channels will cause an increase in fluorescence.

-

Data Analysis: Calculate the rate of fluorescence increase for each concentration of this compound. Plot the rate of Tl+ flux against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a powerful and selective tool for the investigation of Kir6.2/SUR1 channels in the brain. Its specificity for the SUR1 subunit allows for the targeted modulation of this channel subtype, facilitating a deeper understanding of its roles in neuronal function and dysfunction. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of the central nervous system. The continued application of this and similar specific pharmacological agents will undoubtedly lead to further insights into the therapeutic potential of targeting Kir6.2/SUR1 channels for a range of neurological disorders.

References

Methodological & Application

Application Notes and Protocols for VU0071063 in Isolated Islets

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0071063 is a potent and selective M1 muscarinic acetylcholine receptor (mAChR) agonist. The M1 mAChR is expressed in pancreatic β-cells and plays a role in the regulation of glucose-stimulated insulin secretion (GSIS). Activation of M1 mAChRs is known to potentiate insulin release, particularly in the presence of elevated glucose concentrations. These application notes provide a detailed experimental protocol for characterizing the effects of this compound on insulin secretion from isolated pancreatic islets. The protocols outlined below cover islet isolation, static and dynamic GSIS assays, and the investigation of the underlying signaling pathways.

Data Presentation

Disclaimer: The following quantitative data are hypothetical and for illustrative purposes only, as specific experimental data for this compound in isolated islets is not publicly available. The values are based on the known effects of other M1 muscarinic agonists. Researchers should generate their own data using the protocols provided.

Table 1: Dose-Response of this compound on Glucose-Stimulated Insulin Secretion (GSIS)

| This compound Concentration (nM) | Insulin Secretion at 2.8 mM Glucose (ng/islet/h) | Insulin Secretion at 16.7 mM Glucose (ng/islet/h) | Fold Increase over Basal (16.7 mM Glucose) |

| 0 (Vehicle) | 0.5 ± 0.1 | 5.0 ± 0.5 | 10.0 |

| 1 | 0.6 ± 0.1 | 7.5 ± 0.6 | 12.5 |

| 10 | 0.7 ± 0.2 | 12.0 ± 1.1 | 17.1 |

| 100 | 0.8 ± 0.2 | 18.5 ± 1.5 | 23.1 |

| 1000 | 0.9 ± 0.3 | 20.0 ± 1.8 | 22.2 |

| 10000 | 0.9 ± 0.3 | 20.5 ± 2.0 | 22.8 |

EC50 at 16.7 mM Glucose: ~30 nM

Table 2: Effect of M1 and M3 Antagonists on this compound-Potentiated GSIS

| Treatment Condition (at 16.7 mM Glucose) | Insulin Secretion (ng/islet/h) | % Inhibition of this compound Effect |

| Vehicle | 5.0 ± 0.5 | - |

| This compound (100 nM) | 18.5 ± 1.5 | 0% |

| This compound (100 nM) + Pirenzepine (M1 Antagonist, 1 µM) | 7.0 ± 0.8 | 85.2% |

| This compound (100 nM) + 4-DAMP (M3 Antagonist, 1 µM) | 15.5 ± 1.2 | 22.2% |

Experimental Protocols

Protocol 1: Isolation of Rodent Pancreatic Islets

This protocol describes the collagenase-based method for isolating pancreatic islets from mice or rats.

Materials:

-

Collagenase P solution (1 mg/mL in Hanks' Balanced Salt Solution - HBSS)

-

HBSS, sterile, cold

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Histopaque-1077

-

Surgical instruments (scissors, forceps)

-

Syringes and needles (27G)

-

Centrifuge tubes (50 mL)

-

Petri dishes

-

Stereomicroscope

Procedure:

-

Euthanize the animal according to approved institutional guidelines.

-

Expose the abdominal cavity and locate the pancreas and common bile duct.

-

Clamp the common bile duct near the liver and inject 3-5 mL of cold Collagenase P solution into the duct to inflate the pancreas.

-

Excise the inflated pancreas and transfer it to a 50 mL conical tube containing 5 mL of cold Collagenase P solution.

-

Incubate the tube in a 37°C water bath for 15-20 minutes with gentle shaking every 5 minutes.

-

Stop the digestion by adding 30 mL of cold HBSS.

-

Centrifuge the tube at 200 x g for 1 minute at 4°C. Discard the supernatant.

-

Wash the pellet with 30 mL of cold HBSS and centrifuge again. Repeat this step twice.

-

Resuspend the pellet in 10 mL of Histopaque-1077 and carefully layer 10 mL of warm RPMI-1640 on top.

-

Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.

-

Islets will be located at the interface between the Histopaque and the medium. Carefully collect the islet layer.

-

Wash the collected islets three times with RPMI-1640 medium.

-

Manually pick pure islets under a stereomicroscope and culture them overnight in RPMI-1640 medium before conducting experiments.

Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to determine the effect of this compound on insulin secretion in response to different glucose concentrations.

Materials:

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing:

-

Low glucose (2.8 mM)

-

High glucose (16.7 mM)

-

-

This compound stock solution (in DMSO)

-

Isolated islets (cultured overnight)

-

96-well plates

-

Insulin ELISA kit

Procedure:

-

Hand-pick 10-15 size-matched islets per well into a 96-well plate.

-

Pre-incubate the islets in 200 µL of KRBH with 2.8 mM glucose for 1 hour at 37°C.

-

Carefully remove the pre-incubation buffer.

-

Add 200 µL of KRBH containing either 2.8 mM or 16.7 mM glucose, with or without different concentrations of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM). Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).

-

Incubate for 1 hour at 37°C.

-

At the end of the incubation, collect the supernatant from each well for insulin measurement.

-

Measure the insulin concentration in the collected samples using an insulin ELISA kit according to the manufacturer's instructions.

-

Normalize the insulin secretion to the number of islets per well.

Mandatory Visualization

Caption: Experimental workflow for assessing this compound's effect on GSIS.

Caption: M1 muscarinic receptor signaling pathway in pancreatic β-cells.

Application Notes and Protocols for In Vivo Administration of VU0071063 in Mouse Models of Congenital Hyperinsulinism

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of VU0071063, a potent and selective opener of the Kir6.2/SUR1 ATP-sensitive potassium (KATP) channel, in mouse models of congenital hyperinsulinism (CHI). While direct in vivo studies of this compound in CHI mouse models are not yet published, this document synthesizes available pharmacokinetic and pharmacodynamic data from studies in wild-type mice to propose a detailed experimental protocol.

Caution: One study has suggested that this compound may have detrimental effects on mitochondria, raising concerns about its suitability for human use without structural modification. Researchers should consider these potential off-target effects in their experimental design and interpretation.

Overview of this compound

This compound is a novel KATP channel opener that has demonstrated greater potency and specificity for the pancreatic β-cell Kir6.2/SUR1 channel subtype compared to the current standard-of-care, diazoxide.[1] In preclinical studies, administration of this compound has been shown to inhibit glucose-stimulated insulin secretion in mice, making it a valuable research tool for investigating the therapeutic potential of KATP channel activation in conditions of insulin hypersecretion like congenital hyperinsulinism.[1]

Mouse Models of Congenital Hyperinsulinism

The most relevant mouse model for studying KATP channel-related CHI is the SUR1 knockout (Sur1-/-) mouse . These mice lack functional KATP channels in their pancreatic β-cells, which leads to spontaneous calcium action potentials, mimicking the cellular phenotype of human CHI.[2] However, it is important to note that Sur1-/- mice do not always exhibit the severe, persistent hypoglycemia seen in human patients and may be normoglycemic unless stressed.[2] Their islets show a lack of first-phase insulin secretion and an attenuated second-phase response to glucose.[2]

In Vivo Dosage and Administration of this compound

The following dosage and administration details are based on a study that evaluated the pharmacokinetics and pharmacodynamics of this compound in wild-type C57BL/6J mice.

Quantitative Data Summary

| Parameter | Value | Reference |

| Compound | This compound | |

| Animal Model | Wild-type C57BL/6J mice | |

| Dosage Range | 30 mg/kg and 100 mg/kg | |

| Administration Route | Intraperitoneal (IP) injection | |

| Vehicle Formulation | 10% DMSO, 10% Tween 80, 80% sterile saline |

Experimental Protocols

-

Dissolve the required amount of this compound in 100% DMSO to create a stock solution.

-

For the final injection volume, prepare a vehicle solution of 10% Tween 80 in sterile saline.

-

Add the this compound stock solution to the vehicle to achieve the final desired concentration and a final vehicle composition of 10% DMSO, 10% Tween 80, and 80% saline.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The "three-fingers" restraint method is recommended.

-

Injection Site: Identify the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

-

Injection: Using a 25-30 gauge needle, insert the needle at a 30-40° angle with the bevel facing up. Aspirate briefly to ensure no fluid or blood is drawn back, then slowly inject the this compound solution.

-

Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Assessing the Efficacy of this compound In Vivo

To evaluate the effect of this compound on insulin secretion and glucose homeostasis in a CHI mouse model, the following experimental protocols are recommended.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of the pancreatic β-cells to secrete insulin in response to a glucose challenge.

-

Fasting: Fast the mice for 5-6 hours with free access to water.

-

Baseline Blood Sample: Collect a small blood sample from the tail vein to measure basal glucose and insulin levels.

-

This compound Administration: Administer this compound or vehicle via IP injection.

-

Waiting Period: Wait for a predetermined time (e.g., 30 minutes) to allow for drug absorption and distribution.

-

Glucose Challenge: Administer a glucose bolus (e.g., 2 g/kg body weight) via IP injection.

-

Blood Sampling: Collect blood samples at various time points post-glucose injection (e.g., 2, 5, 15, 30, and 60 minutes) to measure insulin and glucose levels.

Glucose Tolerance Test (GTT)

This test assesses the overall ability of the mouse to clear a glucose load from the blood.

-

Fasting: Fast the mice for 5-6 hours with free access to water.

-

Baseline Blood Glucose: Measure blood glucose from a tail vein sample.

-

This compound Administration: Administer this compound or vehicle via IP injection.

-

Waiting Period: Allow for drug absorption (e.g., 30 minutes).

-

Glucose Administration: Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage or IP injection.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for assessing this compound efficacy in mice.

Signaling Pathway of KATP Channel-Mediated Insulin Secretion

Caption: Mechanism of insulin secretion and this compound action.

Breeding and Genotyping SUR1 Knockout Mice

For researchers establishing a colony of Sur1-/- mice, standard breeding and genotyping protocols should be followed.

Breeding Scheme

Heterozygous (Sur1+/-) mice are typically intercrossed to generate wild-type (Sur1+/+), heterozygous (Sur1+/-), and homozygous knockout (Sur1-/-) offspring.

Genotyping Protocol

Genotyping is performed using polymerase chain reaction (PCR) on DNA extracted from ear punches or tail biopsies. Specific primers for the wild-type and knockout alleles are required.

Data Analysis and Interpretation

The primary endpoints for these studies are plasma insulin and blood glucose concentrations. Data can be analyzed by calculating the Area Under the Curve (AUC) for both the glucose and insulin response curves. A significant reduction in the insulin AUC and an increase in the glucose AUC in the this compound-treated group compared to the vehicle group would indicate efficacy.

It is crucial to compare the effects of this compound in Sur1-/- mice with its effects in wild-type littermates to confirm that the drug's action is mediated through the KATP channel and to understand the impact of the knockout on the drug's efficacy.

References

Application Notes and Protocols for VU0071063 in Patch-Clamp Electrophysiology on Brain Slices

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0071063 is a potent and selective opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels.[1][2] As a brain-penetrant compound, it serves as a valuable pharmacological tool for investigating the role of these channels in neuronal function and neurological disorders.[1][2] These application notes provide detailed protocols for the use of this compound in patch-clamp electrophysiology experiments on acute brain slices, enabling researchers to probe its effects on neuronal excitability and synaptic transmission.

Mechanism of Action

This compound acts as a positive allosteric modulator of the Kir6.2/SUR1 KATP channel complex. By binding to the sulfonylurea receptor 1 (SUR1) subunit, it increases the channel's open probability. This leads to an efflux of potassium ions (K+) from the neuron, resulting in membrane hyperpolarization and a subsequent decrease in neuronal excitability. This hyperpolarizing effect makes it more difficult for the neuron to reach the threshold for action potential firing.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound in patch-clamp electrophysiology experiments.

Table 1: this compound Properties and Recommended Concentrations

| Parameter | Value | Reference |

| Molecular Weight | 382.46 g/mol | PubChem |

| Mechanism of Action | Potent and specific opener of Kir6.2/SUR1 KATP channels | [1] |

| Recommended Stock Solution Concentration | 10-50 mM in DMSO | General Lab Practice |

| Recommended Working Concentration (in aCSF) | 1-30 µM | (inferred) |

| Brain Penetrant | Yes |

Table 2: Typical Electrophysiological Parameters for Brain Slice Recordings

| Parameter | Typical Value/Range |

| Brain Slice Thickness | 300-400 µm |

| Recording Temperature | 30-34 °C |

| aCSF Flow Rate | 1.5-2 mL/minute |

| Patch Pipette Resistance | 3-6 MΩ |

| Seal Resistance | >1 GΩ |

| Access Resistance | <20 MΩ (monitored for stability) |

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes a standard method for preparing acute brain slices suitable for patch-clamp recording.

Materials:

-

Anesthetized rodent (e.g., mouse or rat)

-

Ice-cold cutting solution (NMDG-based or sucrose-based aCSF)

-

Standard artificial cerebrospinal fluid (aCSF)

-

Vibrating microtome (vibratome)

-

Recovery chamber

-

Carbogen gas (95% O2 / 5% CO2)

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold cutting solution saturated with carbogen.

-

Mount the brain onto the vibratome stage and prepare coronal or sagittal slices of the desired brain region at a thickness of 300-400 µm.

-

Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for at least 60 minutes before recording.

Protocol 2: Whole-Cell Patch-Clamp Recording from Neurons in Brain Slices

This protocol outlines the procedure for obtaining whole-cell recordings from neurons to study the effects of this compound.

Materials:

-

Prepared brain slices in a recording chamber

-

Patch-clamp rig with microscope, micromanipulator, and amplifier

-

Glass micropipettes (borosilicate glass)

-

Intracellular pipette solution

-

This compound stock solution (in DMSO)

-

Perfusion system with standard aCSF

Procedure:

-

Transfer a brain slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF at 30-32°C.

-

Pull glass micropipettes to a resistance of 3-6 MΩ and fill with the appropriate intracellular solution.

-

Under visual guidance, approach a target neuron in the brain slice with the patch pipette while applying positive pressure.

-

Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane and establish a whole-cell configuration.

-

Record baseline neuronal activity (e.g., resting membrane potential, input resistance, and firing properties in response to current injections).

-

Prepare the desired concentration of this compound by diluting the stock solution into the recording aCSF.

-

Switch the perfusion to the aCSF containing this compound and record the changes in neuronal properties.

-

To determine the reversibility of the effect, switch the perfusion back to the standard aCSF (washout).

Table 3: Example Artificial Cerebrospinal Fluid (aCSF) and Intracellular Solution Recipes

| aCSF Component | Concentration (mM) | Intracellular Solution Component | Concentration (mM) |

| NaCl | 125 | K-Gluconate | 130 |

| KCl | 2.5 | KCl | 4 |

| NaH2PO4 | 1.25 | HEPES | 10 |

| MgSO4 | 1.2 | EGTA | 0.3 |

| CaCl2 | 2 | Mg-ATP | 4 |

| NaHCO3 | 25 | Na-GTP | 0.3 |

| Glucose | 10 | Phosphocreatine | 10 |

Visualizations

Caption: Signaling pathway of this compound in neurons.

References

VU0071063 concentration for in vitro cell culture experiments (e.g., 5 µM, 30 µM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0071063 is a potent and selective opener of the ATP-sensitive potassium (KATP) channel subtype Kir6.2/SUR1.[1][2] These channels are predominantly expressed in pancreatic β-cells and specific neurons in the brain, where they play a crucial role in coupling cellular metabolism to electrical excitability. In pancreatic β-cells, the closure of KATP channels in response to increased intracellular ATP/ADP ratio leads to membrane depolarization, calcium influx, and subsequent insulin secretion. This compound, by opening these channels, causes membrane hyperpolarization, which in turn inhibits glucose-stimulated insulin secretion. This makes it a valuable tool for studying β-cell physiology, insulin secretion mechanisms, and for investigating the therapeutic potential of KATP channel modulation in conditions like hyperinsulinism.

Mechanism of Action

This compound acts as a positive allosteric modulator of the Kir6.2/SUR1 channel complex. It binds to the sulfonylurea receptor 1 (SUR1) subunit, which is the regulatory component of the channel. This binding event promotes a conformational change in the channel complex that favors the open state of the Kir6.2 pore-forming subunit. The opening of the channel allows for the efflux of potassium ions (K+) down their electrochemical gradient, leading to hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further away from the threshold required to activate voltage-dependent calcium channels (VDCCs). Consequently, calcium influx is reduced, leading to a decrease in intracellular calcium concentration and inhibition of downstream cellular processes such as insulin exocytosis.

Application Notes

This compound is utilized in a variety of in vitro cell culture experiments to investigate the role of Kir6.2/SUR1 channels in cellular function. The optimal concentration of this compound can vary depending on the cell type, the specific assay being performed, and the desired level of channel activation. It is recommended to perform a dose-response curve to determine the optimal concentration for each specific experimental setup.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound reported in various in vitro studies:

| Cell Type | Assay | Concentration Range | Effective Concentration (EC50/IC50) | Reference |

| HEK293 cells expressing Kir6.2/SUR1 | Thallium flux assay | Not specified | EC50: 7 µM | [1] |

| HEK293 cells expressing Kir6.2/SUR1 | Electrophysiology (whole-cell patch clamp) | 1 µM - 50 µM | Maximal activation at 50 µM | [1] |

| Mouse pancreatic β-cells | Calcium imaging | Not specified | Inhibition of glucose-stimulated Ca2+ influx | [1] |

| Mouse pancreatic islets | Insulin secretion assay | Not specified | Inhibition of glucose-stimulated insulin secretion | |

| Human and Mouse Islet Cell Clusters | Calcium imaging | 30 µM | Lowered cytosolic Ca2+ concentration | |

| T-REx-HEK293-Kir6.2/SUR1 cells | Thallium flux assay | Up to 30 µM | Dose-dependent activation |

Experimental Protocols

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes a method to assess the effect of this compound on glucose-stimulated insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.

Materials:

-

Pancreatic β-cells (e.g., INS-1, MIN6) or isolated rodent/human islets

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS, penicillin/streptomycin

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM)

-

KRB buffer supplemented with 0.1% BSA, containing high glucose (e.g., 16.7 mM)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Insulin ELISA kit

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed pancreatic β-cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the assay. For isolated islets, use an appropriate number of size-matched islets per well.

-

Pre-incubation:

-

Gently wash the cells twice with KRB buffer containing low glucose.

-

Pre-incubate the cells in KRB buffer with low glucose for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

-

-

Treatment:

-

Prepare KRB buffer with low glucose and KRB buffer with high glucose, each containing the desired concentrations of this compound or vehicle (DMSO). It is recommended to test a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 30 µM).

-

Aspirate the pre-incubation buffer and add the treatment buffers to the respective wells.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Sample Collection:

-

After incubation, carefully collect the supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

Insulin Measurement:

-

Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.

-

Compare the insulin secretion in the this compound-treated groups to the vehicle-treated control groups under both low and high glucose conditions.

-

Protocol 2: Intracellular Calcium Imaging Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

-

Cells of interest cultured on glass-bottom dishes or plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127 (optional, to aid dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Stimulus solution (e.g., high potassium solution or a relevant agonist)

-

Fluorescence microscope with a calcium imaging setup

Procedure:

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fluo-4 AM. Pluronic F-127 (0.02%) can be included to improve dye solubility and cell loading.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

De-esterification:

-

Wash the cells twice with HBSS to remove excess dye.

-

Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Imaging:

-

Place the dish/plate on the fluorescence microscope stage.

-

Acquire a baseline fluorescence signal (Excitation ~494 nm, Emission ~516 nm).

-

-

Treatment and Stimulation:

-

Add the desired concentration of this compound to the imaging buffer and record the fluorescence change to observe the effect on basal calcium levels.

-

After a stable baseline is re-established, apply a stimulus (e.g., high potassium solution to depolarize the cells and open voltage-gated calcium channels) and record the subsequent calcium response.

-

-

Data Analysis:

-